2,2'-Methylenebis(4-chloro-5-isopropyl-m-cresol)
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Overview
Description
2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) typically involves the reaction of 4-chloro-5-isopropyl-m-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two cresol units.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mechanism of Action
The antimicrobial action of 2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its antiseptic properties.
2,4-Dichlorophenol: Used as an intermediate in the synthesis of herbicides and disinfectants.
Triclosan: A widely used antimicrobial agent in personal care products.
Uniqueness
2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) stands out due to its dual cresol units linked by a methylene bridge, which enhances its stability and antimicrobial efficacy compared to other similar compounds. Its unique structure allows for a broader range of applications and improved performance in various formulations .
Properties
CAS No. |
50992-46-6 |
---|---|
Molecular Formula |
C21H26Cl2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloro-6-hydroxy-2-methyl-4-propan-2-ylphenyl)methyl]-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(24)16(12(5)20(14)22)7-17-13(6)21(23)15(11(3)4)9-19(17)25/h8-11,24-25H,7H2,1-6H3 |
InChI Key |
XNZXHUFTLHPYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1CC2=C(C=C(C(=C2C)Cl)C(C)C)O)O)C(C)C)Cl |
Origin of Product |
United States |
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